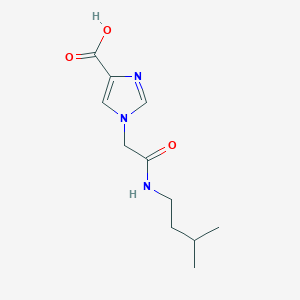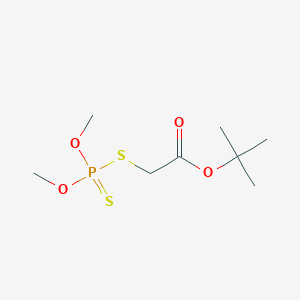
tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate: is an organic compound with the molecular formula C8H17O5PS. This compound is known for its unique structure, which includes a tert-butyl group, a dimethoxyphosphorothioyl group, and a thioacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate typically involves the reaction of dimethyl phosphorochloridothioate with tert-butyl 2-mercaptoacetate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxide.
Substitution: Various substituted thioacetates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of phosphorothioate esters, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of phosphatases and other enzymes that interact with phosphorothioate groups.
Medicine: this compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(dimethoxyphosphoryl)acetate
- tert-Butyl 2-(diethoxyphosphoryl)acetate
- tert-Butyl 2-(dimethylphosphono)acetate
Comparison:
- tert-Butyl 2-(dimethoxyphosphoryl)acetate: Similar structure but lacks the thio group, making it less reactive in certain nucleophilic substitution reactions.
- tert-Butyl 2-(diethoxyphosphoryl)acetate: Contains ethoxy groups instead of methoxy groups, which can affect its solubility and reactivity.
- tert-Butyl 2-(dimethylphosphono)acetate: Lacks the thio group and has different reactivity and applications compared to tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate.
The uniqueness of this compound lies in its thio group, which imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H17O4PS2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
tert-butyl 2-dimethoxyphosphinothioylsulfanylacetate |
InChI |
InChI=1S/C8H17O4PS2/c1-8(2,3)12-7(9)6-15-13(14,10-4)11-5/h6H2,1-5H3 |
InChI-Schlüssel |
KTCJKZQPNWMNQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CSP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



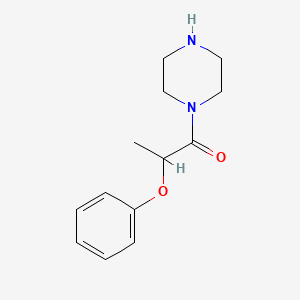
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)

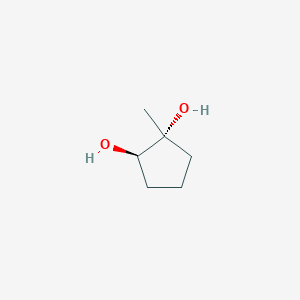
![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
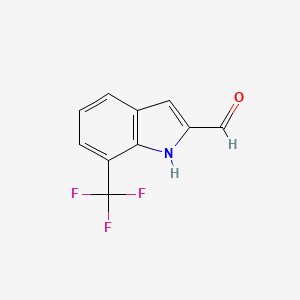

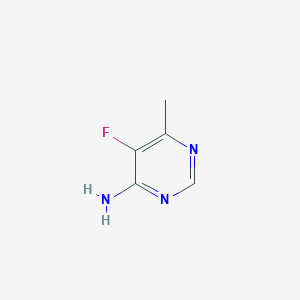
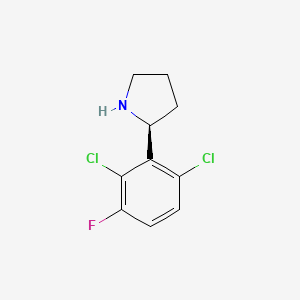
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
